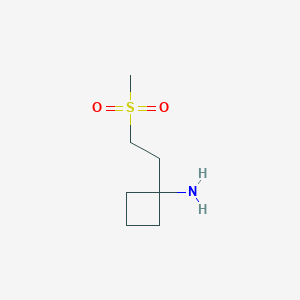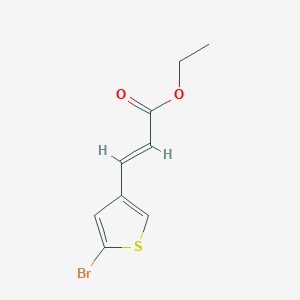
2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester is an organic compound with the molecular formula C9H9BrO2S. It is a derivative of propenoic acid, featuring a brominated thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester typically involves the esterification of 3-(5-bromo-3-thienyl)propenoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions, while the ester group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 3-(5-chloro-3-thienyl)-, ethyl ester
- 2-Propenoic acid, 3-(5-methyl-3-thienyl)-, ethyl ester
- 2-Propenoic acid, 3-(5-phenyl-3-thienyl)-, ethyl ester
Uniqueness
2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents.
Propriétés
Formule moléculaire |
C9H9BrO2S |
|---|---|
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
ethyl (E)-3-(5-bromothiophen-3-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9BrO2S/c1-2-12-9(11)4-3-7-5-8(10)13-6-7/h3-6H,2H2,1H3/b4-3+ |
Clé InChI |
PMVOSJPGKSFZJK-ONEGZZNKSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=CSC(=C1)Br |
SMILES canonique |
CCOC(=O)C=CC1=CSC(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



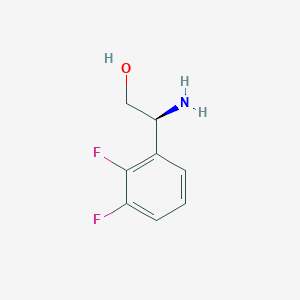
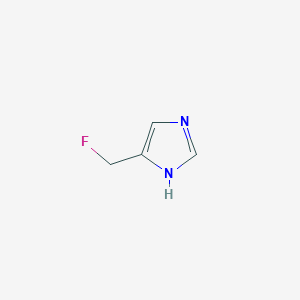


![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)
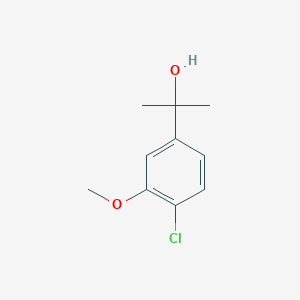
![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
